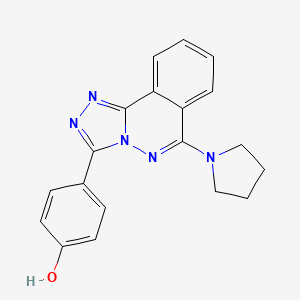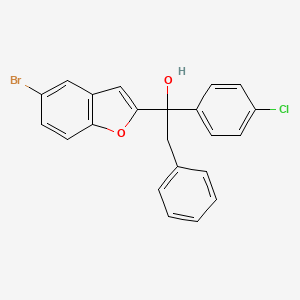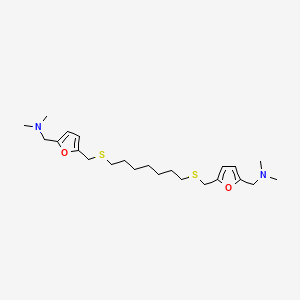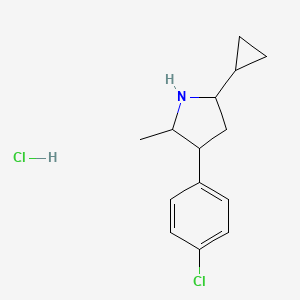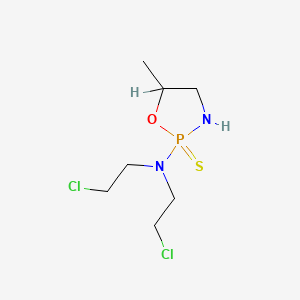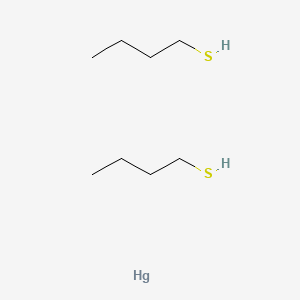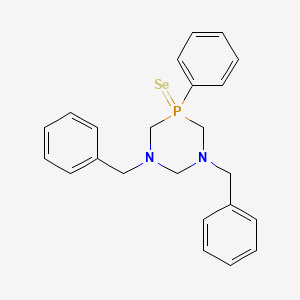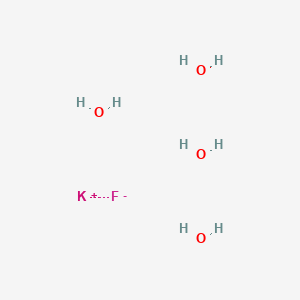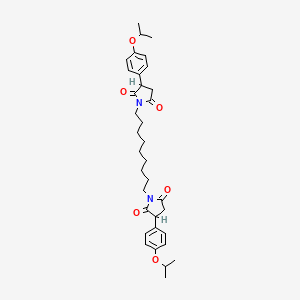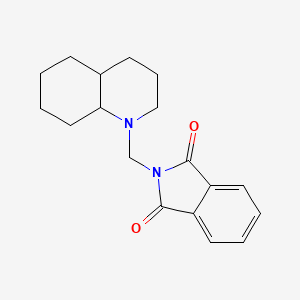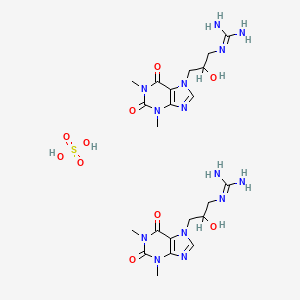
7-(3-Guanidino-2-hydroxypropyl)theophylline hemisulfate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Guanidino-2-hydroxypropyl)theophylline hemisulfate (salt) is a compound that combines the properties of guanidine and theophylline. Guanidine is known for its high basicity and ability to form hydrogen bonds, while theophylline is a methylxanthine derivative commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
Preparation Methods
The synthesis of 7-(3-Guanidino-2-hydroxypropyl)theophylline hemisulfate (salt) involves several steps. One common method includes the reaction of 3-aminopyrrole derivatives with bis-protected pseudourea in the presence of catalytic amounts of acetic acid in methanol. This reaction leads to the formation of a guanidylated intermediate, which is then deprotected and cyclized to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7-(3-Guanidino-2-hydroxypropyl)theophylline hemisulfate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the guanidine and theophylline moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(3-Guanidino-2-hydroxypropyl)theophylline hemisulfate (salt) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(3-Guanidino-2-hydroxypropyl)theophylline hemisulfate (salt) involves multiple pathways:
Phosphodiesterase Inhibition: The theophylline component inhibits phosphodiesterase, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscle in the airways.
Adenosine Receptor Blockade: Theophylline also blocks adenosine receptors, reducing airway responsiveness to various stimuli.
Hydrogen Bond Formation: The guanidine component forms hydrogen bonds, influencing the compound’s interaction with biological molecules.
Comparison with Similar Compounds
7-(3-Guanidino-2-hydroxypropyl)theophylline hemisulfate (salt) can be compared with other guanidine and theophylline derivatives:
Guanidine Compounds: Similar compounds include guanidinoacetic acid and guanidinosuccinic acid, which have different biological activities and applications.
Theophylline Derivatives: Other theophylline derivatives, such as aminophylline and oxtriphylline, are used in respiratory medicine but have different pharmacokinetic profiles and side effects. The uniqueness of 7-(3-Guanidino-2-hydroxypropyl)theophylline hemisulfate (salt) lies in its combined properties, offering potential advantages in both chemical and biological applications.
Properties
CAS No. |
85460-95-3 |
|---|---|
Molecular Formula |
C22H36N14O10S |
Molecular Weight |
688.7 g/mol |
IUPAC Name |
2-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C11H17N7O3.H2O4S/c2*1-16-8-7(9(20)17(2)11(16)21)18(5-15-8)4-6(19)3-14-10(12)13;1-5(2,3)4/h2*5-6,19H,3-4H2,1-2H3,(H4,12,13,14);(H2,1,2,3,4) |
InChI Key |
ASQKDPVWRDNAJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN=C(N)N)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN=C(N)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



